7,8-Dihydroxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydroxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of 2-hydroxyacetophenone with malonic acid in the presence of a catalyst can yield the desired isocoumarin structure .
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also gaining traction in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydroxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides and alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted isocoumarins, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7,8-Dihydroxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one has a wide range of scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its antioxidant and anti-inflammatory activities.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 7,8-Dihydroxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. It has been shown to inhibit certain enzymes and modulate signaling pathways, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
Coumarin: Another benzopyran derivative with anticoagulant properties.
Esculetin: A dihydroxycoumarin with antioxidant and anti-inflammatory activities.
Scopoletin: A coumarin derivative with antimicrobial and anti-inflammatory properties
Uniqueness
7,8-Dihydroxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its dual hydroxyl groups at positions 7 and 8 contribute to its potent antioxidant properties, distinguishing it from other similar compounds .
Properties
CAS No. |
118853-80-8 |
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Molecular Formula |
C10H10O4 |
Molecular Weight |
194.18 g/mol |
IUPAC Name |
7,8-dihydroxy-3-methyl-3,4-dihydroisochromen-1-one |
InChI |
InChI=1S/C10H10O4/c1-5-4-6-2-3-7(11)9(12)8(6)10(13)14-5/h2-3,5,11-12H,4H2,1H3 |
InChI Key |
NNADFONXCWKMRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C(=C(C=C2)O)O)C(=O)O1 |
Origin of Product |
United States |
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